6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Overview
Description
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group at the 6th position, two methyl groups at the 1st and 3rd positions, and a carbonyl group at the 2nd position
Mechanism of Action
Target of Action
Quinoline analogues, a class of compounds to which this molecule belongs, have been studied for their anticancer activity . They are known to interact with various cellular targets, including enzymes and receptors involved in cell proliferation and survival .
Mode of Action
It’s worth noting that quinoline analogues often exert their effects by interacting with their targets, leading to changes in cellular processes such as cell cycle progression, apoptosis, and signal transduction .
Biochemical Pathways
Quinoline analogues have been reported to affect various pathways involved in cell proliferation, survival, and apoptosis .
Result of Action
Quinoline analogues have been reported to exhibit anticancer activity, suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes that inhibit cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular metabolism . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. This compound has also been shown to interact with certain proteins that play a role in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular behavior. Additionally, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with transcription factors, leading to changes in gene expression that influence cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . For example, this compound has been shown to interact with enzymes that regulate the production of reactive oxygen species, thereby influencing cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular responses to external stimuli .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound within the cell can determine its effects on cellular processes and overall cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,4-dimethyl-1,2-dihydroquinolin-2-one: Similar structure but with a methyl group at the 4th position instead of the 3rd.
6-Amino-1-methyl-3,4-dihydroquinolin-2-one: Lacks the second methyl group at the 3rd position.
Uniqueness
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups at the 1st and 3rd positions, along with the amino group at the 6th position, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-amino-1,3-dimethylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPMDZJWOCCHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)N)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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